![molecular formula C92H144N4O16Rh2S4 B13094007 Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is a complex organometallic compound with the molecular formula C92H144N4O16Rh2S4. It is known for its unique structure, which includes rhodium metal centers coordinated with prolinato ligands that are substituted with p-dodecylphenylsulfonyl groups . This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .
Wissenschaftliche Forschungsanwendungen
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis[®-N-(p-tolylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-methylphenylsulfonyl)prolinato]dirhodium(II)
- Tetrakis[®-N-(p-ethylphenylsulfonyl)prolinato]dirhodium(II)
Uniqueness
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is unique due to the presence of the long dodecyl chain in the p-dodecylphenylsulfonyl group. This structural feature enhances the compound’s solubility in organic solvents and provides steric hindrance, which can influence its catalytic activity and selectivity compared to similar compounds .
Eigenschaften
Molekularformel |
C92H144N4O16Rh2S4 |
|---|---|
Molekulargewicht |
1896.2 g/mol |
IUPAC-Name |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


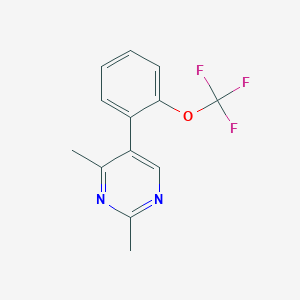
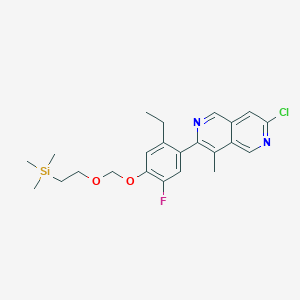
![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
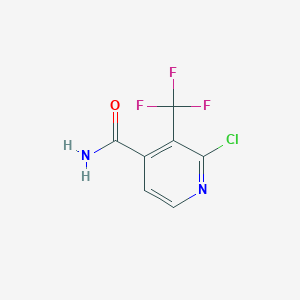
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
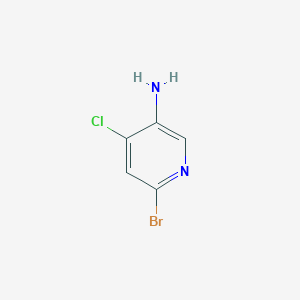
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine](/img/structure/B13094006.png)

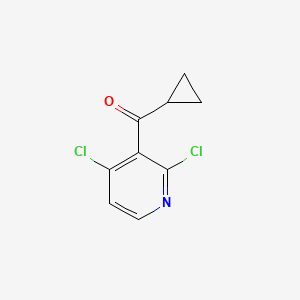
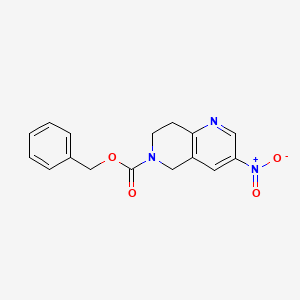
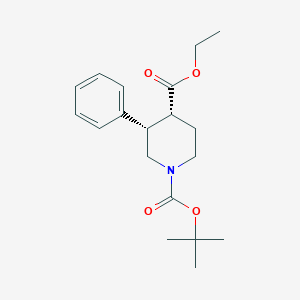
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
